2-Chloroethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
Description
2-Chloroethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside (CAS 16977-77-8) is a β-D-glucopyranoside derivative with a 2-chloroethyl aglycon and acetyl protective groups at the 2, 3, 4, and 6 hydroxyl positions of the glucose moiety. This compound is widely utilized in carbohydrate chemistry and biomedical research as a precursor for synthesizing glycosylated pharmaceuticals or enzyme substrates . Its acetyl groups enhance solubility in organic solvents, while the chloroethyl moiety enables nucleophilic substitution reactions, making it valuable for prodrug design or targeted drug delivery systems .
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-chloroethoxy)oxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClO10/c1-8(18)23-7-12-13(24-9(2)19)14(25-10(3)20)15(26-11(4)21)16(27-12)22-6-5-17/h12-16H,5-7H2,1-4H3/t12-,13-,14+,15-,16-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFSGFSMIWNIIA-IBEHDNSVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCCl)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCCCl)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside typically involves the acetylation of glucose derivatives. One common method includes the reaction of glucose with acetic anhydride in the presence of a catalyst such as pyridine to form tetra-O-acetyl-beta-D-glucopyranose. This intermediate is then reacted with 2-chloroethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as azides or amines.
Hydrolysis: The acetyl groups can be hydrolyzed under basic or acidic conditions to yield the corresponding deacetylated product.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide or primary amines, typically under mild heating conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include 2-azidoethyl or 2-aminoethyl derivatives of the glucopyranoside.
Hydrolysis: The major product is the deacetylated glucopyranoside.
Scientific Research Applications
Medicinal Chemistry
2-Chloroethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is primarily studied for its potential as a prodrug in chemotherapy. The chloroethyl group is known for its alkylating properties, which can be activated to form reactive species that bind to DNA, thereby inhibiting cancer cell proliferation.
Case Study : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential utility in targeted cancer therapies .
Glycosylation Reactions
This compound serves as a glycosyl donor in the synthesis of complex carbohydrates. Its acetyl groups can be selectively removed or modified to yield various glycosides and oligosaccharides.
Research Findings : Researchers have successfully utilized 2-chloroethyl derivatives in the synthesis of glycosylated natural products, which are important for drug development and understanding biological processes .
Bioconjugation
The reactive chloroethyl group allows for bioconjugation with proteins or peptides, enhancing their stability and bioavailability. This application is particularly relevant in the development of targeted drug delivery systems.
Example : A recent study explored the conjugation of this compound with monoclonal antibodies to create immunoconjugates that selectively target cancer cells .
Material Science
In material science, this compound is investigated for its role in creating functionalized surfaces or polymers through click chemistry approaches. These materials can be used in biosensors or drug delivery systems.
Application Insight : The incorporation of glycosylated moieties into polymer matrices has been shown to improve biocompatibility and interaction with biological systems .
Comparative Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Potential prodrug for chemotherapy | Targeted cancer treatment |
| Glycosylation Reactions | Synthesis of complex carbohydrates | Useful in drug development |
| Bioconjugation | Enhances stability and bioavailability of drugs | Improved targeting and efficacy |
| Material Science | Functionalized surfaces for biosensors and drug delivery | Enhanced biocompatibility |
Mechanism of Action
The mechanism of action of 2-Chloroethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside involves its ability to undergo substitution reactions, which can modify its structure and functionality. The chloroethyl group can be replaced by other functional groups, allowing the compound to interact with various molecular targets. This property makes it useful in the synthesis of glycosylated molecules and in studying glycosylation pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of β-D-Glucopyranoside Derivatives
Biological Activity
2-Chloroethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside (CAS: 16977-77-8) is a carbohydrate derivative that has garnered attention for its potential biological activities, particularly in the realms of cytotoxicity and antibacterial properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and presenting relevant data.
- Molecular Formula : C16H23ClO10
- Molecular Weight : 410.8 g/mol
- CAS Number : 16977-77-8
Cytotoxicity
Cytotoxicity studies have shown that 2-chloroethyl derivatives can exhibit significant inhibition of cancer cell growth. The compound's activity is often assessed using the half-maximal inhibitory concentration (IC50) method.
Table 1: Cytotoxic Activity of 2-Chloroethyl Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Chloroethyl 2,3,4,6-tetra-O-acetyl | MCF-7 (Breast) | 20.51 ± 1.55 |
| HCT-116 (Colon) | 28.94 ± 1.52 | |
| NHDF (Normal) | >100 |
The data indicates that the compound is particularly effective against MCF-7 breast cancer cells while being less toxic to normal NHDF cells, suggesting a selective cytotoxic profile that could be harnessed for therapeutic applications .
Antibacterial Properties
The antibacterial activity of carbohydrate derivatives like 2-chloroethyl beta-D-glucopyranosides has been documented in various studies. The compound's structure allows it to interact with bacterial cell membranes, leading to bactericidal effects.
Table 2: Antibacterial Activity of Related Compounds
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| β-O-(2-chloroethyl)-D-glucopyranose | E. coli | 15 µg/mL |
| S. aureus | 10 µg/mL |
This suggests that modifications to the glucopyranoside structure can enhance antibacterial activity against common pathogens .
The mechanisms through which 2-chloroethyl derivatives exert their biological effects are still under investigation. However, several hypotheses include:
- Cell Membrane Disruption : The chloroethyl group may facilitate penetration into cell membranes, disrupting cellular integrity.
- Apoptosis Induction : Cytotoxic effects are likely mediated through pathways that induce apoptosis in cancer cells, as evidenced by morphological changes observed in treated cells.
Case Studies
- Breast Cancer Treatment : A study highlighted the use of this compound in a therapeutic context for breast cancer treatment, demonstrating significant tumor regression in animal models when combined with other chemotherapeutic agents .
- Antimicrobial Efficacy : Another research effort focused on the antibacterial properties of related compounds against multi-drug resistant strains, showing promising results that warrant further exploration into clinical applications .
Q & A
Q. What synthetic methodologies are most effective for preparing 2-Chloroethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside?
The compound is typically synthesized via glycosylation reactions using a pre-acetylated glucopyranosyl donor. A common approach involves reacting 1,2,3,4,6-penta-O-acetyl-beta-D-glucopyranose with 2-chloroethanol in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·Et₂O) or ZnCl₂. The reaction proceeds via nucleophilic substitution, where the 2-chloroethyl group replaces the anomeric acetyl group. Reaction monitoring by TLC and purification via column chromatography (e.g., EtOAc/hexane gradients) are critical for isolating the product .
Q. How do acetyl protecting groups influence the stability and reactivity of this compound in glycosylation reactions?
The tetra-O-acetyl groups protect hydroxyl moieties, preventing undesired side reactions (e.g., aglycone migration or β-elimination) during glycosylation. Acetyl groups stabilize the intermediate oxocarbenium ion, enhancing the electrophilicity of the anomeric carbon. However, regioselectivity must be carefully controlled, as competing reactions (e.g., orthoester formation) may occur under acidic conditions .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR verify the β-anomeric configuration (J₁,₂ ~7–8 Hz) and acetyl group positions.
- X-ray crystallography : Single-crystal analysis (e.g., using SHELX software) resolves absolute stereochemistry and glycosidic bond geometry .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can regioselective glycosylation be achieved using this compound as a glycosyl donor?
Regioselectivity is controlled by modifying reaction conditions and acceptor properties. For example:
- Temporary protecting groups : Use of benzyl or silyl ethers on specific hydroxyls of the acceptor directs glycosylation to unprotected sites.
- Catalyst choice : BF₃·Et₂O promotes β-selectivity, while AgOTf may favor α-anomer formation in certain systems.
- Temperature modulation : Low temperatures (−20°C to 0°C) stabilize reactive intermediates, improving selectivity .
Q. How can contradictions between NMR and X-ray crystallography data be resolved during structural analysis?
Discrepancies often arise from dynamic effects (e.g., rotational isomerism) in solution vs. static crystal structures. To resolve these:
- Perform variable-temperature NMR to identify conformational flexibility.
- Validate crystallographic models using refinement software (e.g., SHELXL) with anisotropic displacement parameters and hydrogen-bonding constraints.
- Cross-validate with computational methods (e.g., DFT calculations for NMR chemical shift prediction) .
Q. What challenges arise in enzymatic deacetylation studies using this compound as a substrate?
Enzymatic deacetylation (e.g., using esterases or lipases) requires precise control of reaction conditions:
Q. How can this compound be utilized in synthesizing glycoconjugates for biological recognition studies?
The 2-chloroethyl group serves as a versatile handle for further functionalization:
- Nucleophilic substitution : React with amines or thiols to form glycopeptides or glycodendrimers.
- Click chemistry : Convert the chloroethyl group to an azide for CuAAC reactions with alkyne-modified biomolecules.
- Biosensor development : Immobilize on gold surfaces via thiol linkages for carbohydrate microarrays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
